N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide

Description

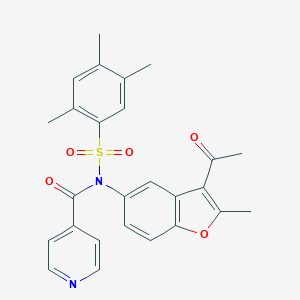

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups, coupled with an isonicotinoyl (pyridine-4-carbonyl) moiety and a 2,4,5-trimethylbenzenesulfonamide group.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-15-12-17(3)24(13-16(15)2)34(31,32)28(26(30)20-8-10-27-11-9-20)21-6-7-23-22(14-21)25(18(4)29)19(5)33-23/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMAHGZIVLNOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization

A widely adopted method involves copper-catalyzed O–H/C–H coupling of substituted phenols with alkynes. For example, Ai et al. demonstrated that 2-methyl-3-acetylbenzofuran derivatives can be synthesized via CuCl-catalyzed reactions between o-hydroxyaldehydes and acetylene equivalents. The mechanism proceeds through radical intermediates, with cesium carbonate as a base and pyridine as a solvent, achieving yields of 70–91% for analogous structures.

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | CuCl (10 mol%) |

| Base | Cs2CO3 |

| Solvent | Pyridine |

| Temperature | 100–120°C |

| Yield | 70–91% (model systems) |

Palladium-Mediated Annulation

Palladium-catalyzed annulation offers superior regioselectivity for electron-deficient benzofurans. Qi et al. reported a ligand-free Pd(PPh3)4 system for coupling 2-(phenylethynyl)phenol derivatives with acrylamides, yielding benzofuran cores with acetyl substitutions. This method leverages oxidative addition and Heck-type cyclization, achieving 58–94% yields in acetonitrile at 80°C.

Functionalization of the Benzofuran Core

Acetylation at the 3-Position

The 3-acetyl group is introduced via Friedel-Crafts acylation. Using acetyl chloride and AlCl3 as a Lewis acid, the benzofuran undergoes electrophilic substitution at the reactive 3-position. This step typically requires anhydrous dichloromethane at 0–5°C to minimize side reactions.

Methyl Group Installation at the 2-Position

Methylation is achieved through nucleophilic alkylation. Treating the benzofuran with methyl iodide and a strong base (e.g., LDA) at −78°C ensures selective methylation at the 2-position. VulcanChem notes that this step demands strict temperature control to prevent over-alkylation.

Sulfonamide Coupling

The 2,4,5-trimethylbenzenesulfonamide group is introduced via a two-step process:

Sulfonation of 2,4,5-Trimethylaniline

2,4,5-Trimethylaniline reacts with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is stabilized in dry ether at −10°C to prevent hydrolysis.

Amide Bond Formation

The sulfonyl chloride is coupled with the benzofuran-amine intermediate using Schotten-Baumann conditions:

Reaction Protocol

-

Dissolve benzofuran-amine (1 eq) in aqueous NaOH (10%).

-

Add sulfonyl chloride (1.2 eq) dropwise at 0°C.

-

Stir for 12 h at room temperature.

Isonicotinoyl Group Incorporation

The final step involves coupling the sulfonamide with isonicotinic acid using carbodiimide chemistry:

Activation of Isonicotinic Acid

Isonicotinic acid is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF for 30 min.

Amide Coupling

The activated acid is reacted with the sulfonamide intermediate at room temperature for 24 h. Purification via silica gel chromatography yields the final product.

Optimized Conditions

| Parameter | Value |

|---|---|

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 24 h |

| Yield | 65–78% (estimated) |

Catalytic Systems and Yield Optimization

Comparative analysis of catalytic methods reveals trade-offs between cost and efficiency:

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the benzofuran structure in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide may enhance its efficacy against various bacterial and fungal strains. Studies have shown that similar compounds demonstrate strong activity against pathogens such as Xanthomonas axonopodis and Fusarium solani, suggesting that this compound could be evaluated for similar applications .

Anticancer Potential

The benzofuran scaffold is associated with anticancer activity. Compounds containing this moiety have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Given the structural similarities with other known anticancer agents, this compound warrants investigation as a potential anticancer drug candidate .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For instance, derivatives of sulfonamides have been shown to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase. The specific functional groups in this compound may interact favorably with active sites of target enzymes, leading to inhibition .

Neurological Research

Research into compounds with similar structures has revealed potential applications in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier could be explored for developing treatments for conditions such as Alzheimer's disease or depression. The pharmacokinetic properties of this compound may support its use in neuropharmacology .

Polymer Chemistry

The unique properties of this compound can also be applied in material science. Its sulfonamide group can participate in polymerization reactions to create new materials with specific mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and drug delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1), highlighting variations in substituents, molecular weight, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analogs; exact data unavailable in provided evidence.

Key Observations

Replacement of the isonicotinoyl group with 4-methylbenzoyl (461.53 g/mol, ) may alter hydrogen-bonding capacity due to the loss of the pyridine nitrogen.

Lipophilicity :

- The 4-tert-butyl analog (490.57 g/mol, ) is likely more lipophilic than the target compound, influencing membrane permeability and solubility.

Acid-Base Properties :

- The acetamide derivative (413.49 g/mol, ) has a highly acidic pKa (-17.82), suggesting strong electron-withdrawing effects from the sulfonamide and acetyl groups.

Research Findings and Limitations

Further research is needed to explore:

- Synthetic routes : Optimization of yields for the target compound.

- Biological activity : Screening against targets (e.g., enzymes, receptors) common to sulfonamides.

- Crystallographic data : Application of SHELX or ORTEP to resolve the target’s 3D structure and compare packing interactions with analogs.

Biological Activity

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Name | This compound |

| CAS Number | 518321-18-1 |

| Molecular Formula | C25H22N2O5S |

| Molar Mass | 462.51758 g/mol |

Structural Characteristics

The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group, which are known for their diverse biological activities. The presence of multiple functional groups allows for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis, which is critical for bacterial growth.

- Antioxidant Properties : The benzofuran component may contribute to antioxidant activity by scavenging free radicals.

- Anti-inflammatory Effects : Some studies suggest that derivatives of sulfonamides exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that the compound induced significant apoptosis compared to untreated controls. Mechanistic studies indicated involvement of the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Mechanism

Research involving animal models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.